molecular formula C11H14ClNO3 B6198303 methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride CAS No. 2680542-22-5

methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride

Cat. No.: B6198303
CAS No.: 2680542-22-5
M. Wt: 243.7
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Description

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride is a chemical compound with a unique structure that includes an oxetane ring and an amino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an epoxide or a halohydrin.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the oxetane ring.

    Esterification: The benzoate ester is formed through an esterification reaction between benzoic acid and methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxetane ring to a more stable structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: Researchers use it to study the effects of oxetane-containing compounds on biological systems, including their potential as antimicrobial or anticancer agents.

    Industrial Applications: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The oxetane ring and amino group can interact with biological molecules, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-hydroxyoxetan-3-yl)benzoate: Similar structure but with a hydroxyl group instead of an amino group.

    Ethyl 3-(3-aminooxetan-3-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(3-aminooxetan-3-yl)phenylacetate: Similar structure but with a phenylacetate moiety instead of a benzoate ester.

Uniqueness

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride is unique due to the presence of both an oxetane ring and an amino group, which confer specific reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

2680542-22-5

Molecular Formula

C11H14ClNO3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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